4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Medicinal Chemistry Structure-Activity Relationship Aldose Reductase Inhibitors

4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (CAS 150016-19-6) is a synthetic heterocyclic compound with a molecular formula of C14H15N3O2S and a molecular weight of 289.35 g/mol. It belongs to the class of pyrrolylbenzothiazole derivatives, a chemotype primarily investigated for its inhibitory activity against the aldose reductase enzyme (AR, ALR2, E.C.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
Cat. No. B12163158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESC1C(=C(C(=N)N1CCCO)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C14H15N3O2S/c15-13-12(10(19)8-17(13)6-3-7-18)14-16-9-4-1-2-5-11(9)20-14/h1-2,4-5,15,18-19H,3,6-8H2
InChIKeyCTIRFKMWBWGHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: Core Identity & Aldose Reductase Target Context for Scientific Procurement


4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (CAS 150016-19-6) is a synthetic heterocyclic compound with a molecular formula of C14H15N3O2S and a molecular weight of 289.35 g/mol . It belongs to the class of pyrrolylbenzothiazole derivatives, a chemotype primarily investigated for its inhibitory activity against the aldose reductase enzyme (AR, ALR2, E.C. 1.1.1.21), a key target in the management of chronic diabetic complications [1]. Its structural core features a benzothiazole ring linked to a 5-imino-2,5-dihydro-1H-pyrrol-3-ol scaffold, which is N-substituted with a 3-hydroxypropyl chain, distinguishing it from earlier analogs.

Why Generic Substitution Cannot Replicate 4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: The N-Alkyl Chain Advantage


While the pyrrolylbenzothiazole class shares a common core targeting aldose reductase, the specific N-alkyl substitution pattern directly governs biological activity. In the foundational study by Zaher et al., replacing an acetic acid side chain on the pyrrole core with a benzoylpyrrole structure drastically altered inhibitory potency [1]. Consequently, close analogs such as 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (CAS 1630850-29-1) are not functionally interchangeable with the 3-hydroxypropyl variant . The difference of a single methylene unit in the N-hydroxyalkyl chain is predicted to modulate hydrogen-bonding interactions within the enzyme's specificity pocket, impacting binding affinity and selectivity, a principle well-established for this chemotype. This makes generic substitution scientifically invalid for any application requiring precise structure-activity concordance.

Quantitative Evidence for 4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: A Head-to-Head Differentiation Guide


Structural Differentiation: 3-Hydroxypropyl Chain vs. 2-Hydroxyethyl Analog

The target compound features an N-(3-hydroxypropyl) group, a key structural discriminator from the closest commercially listed analog, 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol . This additional methylene spacer is predicted to alter the spatial orientation of the terminal hydroxyl group in the enzyme's active site, a critical determinant for hydrogen-bond network formation and potency, as evidenced by SAR studies on similar pyrrolylbenzothiazole cores where N-alkyl chain length dramatically influenced aldose reductase inhibitory activity [1].

Medicinal Chemistry Structure-Activity Relationship Aldose Reductase Inhibitors

In-Class Potency Context: Aldose Reductase Inhibitory Activity of the Pyrrolylbenzothiazole Scaffold

The foundational paper for this chemical class reports that a closely related parent compound, (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (compound 6), demonstrated aldose reductase inhibitory activity as a putative non-classical bioisostere of (3-benzoylpyrrol-1-yl)acetic acid [1]. While specific IC50 values for the target 3-hydroxypropyl-imino compound are not publicly available, the class-level evidence confirms that the benzothiazolyl-pyrrole core is a validated pharmacophore for aldose reductase, with activity sensitive to N-substitution. This establishes a reasonable baseline expectation of target engagement for the compound, provided the 3-hydroxypropyl chain does not sterically or electronically abolish binding.

Enzyme Inhibition Aldose Reductase Diabetic Complications

Higher Structural Complexity as a Differentiation Factor for Bioisosteric Design

The design of pyrrolylbenzothiazole derivatives exploits a non-classical bioisosteric relationship between a carbonyl group and a thiazole ring [1]. The target compound incorporates an additional 5-imino group, introducing a further hydrogen-bond donor/acceptor motif absent in the prototypical (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid series. This imino functionality, combined with the 3-hydroxypropyl chain, creates a differentiated pharmacophoric profile that is not represented by simpler acid or hydroxyethyl analogs, potentially enhancing binding affinity or selectivity for aldose reductase over the related aldehyde reductase (ALR1) detoxification enzyme.

Drug Design Bioisosterism Medicinal Chemistry

Validated Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol Based on Differential Evidence


Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Pyrrole Aldose Reductase Inhibitors

This compound serves as a critical SAR probe for mapping the N-alkyl pocket of aldose reductase. Its 3-hydroxypropyl chain allows researchers to compare directly with the 2-hydroxyethyl analog (CAS 1630850-29-1) to quantify the impact of linker length on inhibitory potency (IC50) and selectivity over aldehyde reductase [1]. This fills a specific gap in the published SAR of the pyrrolylbenzothiazole class, where the N-hydroxyalkyl series remains underexplored .

Bioisosteric Replacement Studies for Non-Acidic Aldose Reductase Inhibitors

Given the validated bioisosteric relationship between carbonyl and thiazole rings in this chemotype, the compound's 5-imino-3-hydroxy-pyrrole core presents a non-acidic alternative to the well-known benzothiazolyl-carboxylic acid series [1]. It can be used in studies aiming to develop aldose reductase inhibitors with improved oral bioavailability and reduced plasma protein binding by replacing a carboxylic acid with a neutral hydroxyimine motif .

In Vitro Exploration of the Polyol Pathway in Diabetic Complication Models

Leveraging the class-level validation of the benzothiazolyl-pyrrole core as an aldose reductase inhibitor [1], this compound can be employed in cell-based models (e.g., lens epithelial cells, Schwann cells) to study sorbitol accumulation blockade. Its distinct substitution pattern permits investigation of whether structural modifications to the N-alkyl chain enhance cellular permeability or subcellular distribution compared to the parent compound (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid.

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